Scientific Field: Microbiology
Summary of Application: The compound “6-Bromo-3-formylchromone” has been found to have antimicrobial and antibiofilm activities against Vibrio parahaemolyticus and Vibrio harveyi, which are major foodborne pathogens often associated with seafood intake .
Methods of Application: This study examined the antibacterial and antivirulence effects of chromones and their 26 derivatives against V. parahaemolyticus and V. harveyi .
Results or Outcomes: Both “6-Bromo-3-formylchromone” and “6-chloro-3-formylchromone” exhibited minimum inhibitory concentrations (MICs) of 20 µg/mL for planktonic cell growth and dose-dependently inhibited biofilm formation . They also decreased swimming motility, protease activity, fimbrial agglutination, hydrophobicity, and indole production at 20 µg/mL which impaired the growth of the bacteria .
Scientific Field: Pharmacology
Summary of Application: “6-Bromo-3-formylchromone” has been used in a study to investigate the multidrug resistance reversal in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene .
Methods of Application: The compound was used as a reagent in the study .
Results or Outcomes: The study found that “6-Bromo-3-formylchromone” may be effective in reversing multidrug resistance in these cells .
Scientific Field: Organic Chemistry
Summary of Application: “3-Formyl-6-methylchromone” may be used in the preparation of a series of Schiff’s bases .
Methods of Application: The compound reacts with aromatic sulfonamides, such as sulfanilamide, homosulfanilamide, 4-aminoethyl-benzenesulfonamide, a pyrimidinyl-substituted sulfanilamide derivative, sulfaguanidine and 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide .
Results or Outcomes: The reaction results in the formation of Schiff’s bases .
Scientific Field: Chemistry
Methods of Application: This compound is used as a reagent in various chemical reactions .
Results or Outcomes: The specific outcomes depend on the particular reactions in which this compound is used .
Summary of Application: “3-Bromo-6-methylchromone” can be used in the preparation of other compounds .
Methods of Application: This compound can react with other substances to form new compounds .
3-Bromo-6-methylchromone is a chemical compound with the molecular formula C10H7BrO. It belongs to the class of chromones, which are oxygen-containing heterocycles. The structure features a bromine atom at the third position and a methyl group at the sixth position of the chromone framework. This compound is recognized for its versatility in organic synthesis and potential biological activities, making it a valuable intermediate in various
Research indicates that 3-Bromo-6-methylchromone exhibits various biological activities. It has been studied for its potential:
The synthesis of 3-Bromo-6-methylchromone can be achieved through several methods:
3-Bromo-6-methylchromone serves as an important intermediate in organic synthesis. Its applications include:
Interaction studies involving 3-Bromo-6-methylchromone have focused on its reactivity with other chemical species. These studies often explore:
Several compounds share structural features with 3-Bromo-6-methylchromone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methylchromone | Methyl group at position six | Lacks bromine substitution |
| 3-Hydroxy-6-methylchromone | Hydroxyl group at position three | Exhibits different biological activities |
| 7-Methylchromone | Methyl group at position seven | Different reactivity patterns |
| 3-Bromo-4H-chromen-4-one | Bromine at position three | Potentially different biological activities |
Each of these compounds has unique characteristics that differentiate them from 3-Bromo-6-methylchromone, particularly regarding their reactivity and biological activities. The presence of different functional groups significantly influences their applications and interactions.